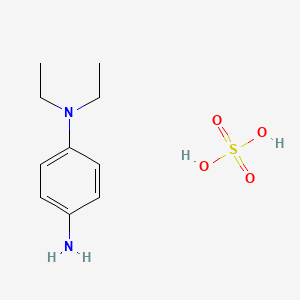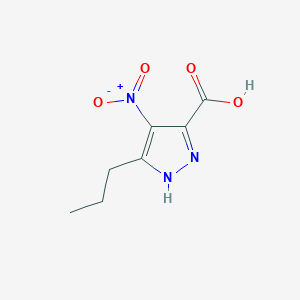
2-Oxo-1,2-dihydropyridine-3-carboximidamide
Overview
Description
2-Oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in the field of organic chemistry It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydropyridine-3-carboximidamide is the Phosphoinositide-dependent kinase (PDK1) . PDK1 is a key regulator of cell survival and metabolism, and its dysregulation is manifested in several human pathologies including cancers and neurodegenerative diseases .
Mode of Action
This compound acts as an inhibitor and/or modulator of PDK1 . By inhibiting PDK1, it disrupts the PI3K/PDK1/Akt signaling axis, which is centrally involved in the inhibition of apoptosis and stimulation of cell proliferation .
Biochemical Pathways
The compound affects the PI3K/PDK1/Akt signaling pathway . This pathway plays a crucial role in cell survival and metabolism. The inhibition of PDK1 by this compound leads to a disruption in this pathway, potentially leading to increased apoptosis and decreased cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDK1. This can lead to increased apoptosis and decreased cell proliferation, potentially making it useful in the treatment of diseases such as cancer and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as nicotinamide, play crucial roles in various biochemical reactions . They are involved in the regulation of nervous system and gastrointestinal functions, maintain normal metabolism of fats, proteins, and amino acids, and inhibit the release of free fatty acids .
Cellular Effects
It has been shown to slightly inhibit the growth of various cancer cell lines, including lung cancer (A549/ATCC, NCI-H522, and HOP-62), colon cancer (HCC-2998), brain cancer (SNB-19), melanoma (UACC-62, SK-MEL-2, and MALME-3M), kidney cancer (A498 and UO-31), and breast cancer (HS 578T and T-47D) .
Molecular Mechanism
It is known that pyridine derivatives can act as inhibitors or activators of various enzymes, and can induce changes in gene expression .
Metabolic Pathways
It is known that pyridine derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired carboximidamide compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, cyanothioacetamide, and cyanoacetamide . Reaction conditions often involve the use of bases like KOH and acidic conditions for protonation steps .
Major Products
The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain specific compounds for pharmaceutical or industrial applications .
Scientific Research Applications
2-Oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A closely related compound with similar chemical properties and applications.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Known for its antiproliferative activity and use in cancer research.
2-Oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile:
Uniqueness
2-Oxo-1,2-dihydropyridine-3-carboximidamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5(8)4-2-1-3-9-6(4)10/h1-3H,(H3,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKIXAQVKCAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE](/img/structure/B3023376.png)


![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)







